molecular formula C10H14F2O3 B2868442 Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate CAS No. 2137842-38-5

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate

Cat. No.: B2868442
CAS No.: 2137842-38-5
M. Wt: 220.216
InChI Key: MLAGCGJBGXPTOS-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate is a compound that features a difluoromethyl group attached to a cyclohexane ring, which also contains a carboxylate ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate typically involves the introduction of the difluoromethyl group into the cyclohexane ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process often involves the use of difluoromethylation reagents and metal catalysts to achieve the desired transformation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The development of novel non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the behavior of other functional groups like alcohols or thiols. This allows the compound to participate in hydrogen bonding and other interactions, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. Its ability to act as a bioisostere and participate in various reactions makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

ethyl 2-(difluoromethyl)-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O3/c1-2-15-10(14)7-4-3-6(13)5-8(7)9(11)12/h7-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAGCGJBGXPTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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